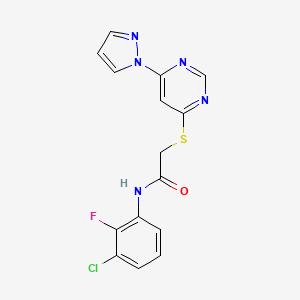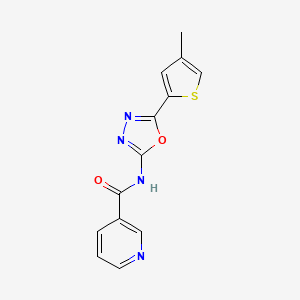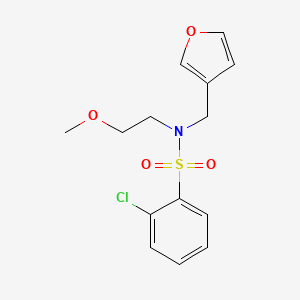
Methyl (5-formyl-2-methoxyphenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl (5-formyl-2-methoxyphenoxy)acetate” is a chemical compound with the molecular formula C17H16O5 . It has a molecular weight of 300.31 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “Methyl (5-formyl-2-methoxyphenoxy)acetate” is 1S/C17H16O5/c1-20-14-9-8-12 (11-18)10-15 (14)22-16 (17 (19)21-2)13-6-4-3-5-7-13/h3-11,16H,1-2H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
“Methyl (5-formyl-2-methoxyphenoxy)acetate” is a solid substance . It has a melting point range of 77 - 79 degrees Celsius .Aplicaciones Científicas De Investigación
Extraction and Analysis of Phenolic Compounds
In the study of solvent mixtures for extracting phenolic compounds from Aronia melanocarpa, it was found that solvent mixtures containing methanol and hydrochloric acid (HCl) were superior for extracting total phenolic compounds, particularly anthocyanins. This study highlights the importance of choosing appropriate solvent mixtures for the extraction of polyphenolic compounds and suggests that similar considerations may apply when extracting compounds related to Methyl (5-formyl-2-methoxyphenoxy)acetate (Petreska Stanoeva et al., 2020).
Synthesis and Biological Activity
The synthesis of Methyl 5-formylnicotinate, a compound closely related to Methyl (5-formyl-2-methoxyphenoxy)acetate, and its conversion into various compounds for potential application in the synthesis of indole alkaloids highlights the synthetic utility of such structures in medicinal chemistry. This approach suggests the versatility of Methyl (5-formyl-2-methoxyphenoxy)acetate in synthetic applications, possibly towards the development of new therapeutic agents (Wenkert et al., 1970).
Photolysis and Radical Reactions
Studies on the photolysis of methyl alpha-(phenylseleno)acetate, a compound bearing structural similarities to Methyl (5-formyl-2-methoxyphenoxy)acetate, reveal intricate radical-mediated transformations that could be relevant in photochemical synthesis. Such reactions provide insights into how Methyl (5-formyl-2-methoxyphenoxy)acetate might undergo transformations under specific conditions, contributing to its versatility in synthetic chemistry (Ryu et al., 1996).
Tubulin Polymerization Inhibition
Research into methoxy-substituted 3-formyl-2-phenylindoles, which share functional group similarities with Methyl (5-formyl-2-methoxyphenoxy)acetate, has demonstrated the ability to inhibit tubulin polymerization. This suggests potential applications of Methyl (5-formyl-2-methoxyphenoxy)acetate derivatives in cancer research, particularly in the development of compounds that can disrupt microtubule assembly, a crucial process in cancer cell division (Gastpar et al., 1998).
Anti-mycobacterial Activity
The synthesis and evaluation of phenoxy acetic acid derivatives, including compounds structurally related to Methyl (5-formyl-2-methoxyphenoxy)acetate, for their anti-mycobacterial activities underscore the compound's potential as a scaffold for developing new treatments against tuberculosis. This work demonstrates the bioactive potential of derivatives of Methyl (5-formyl-2-methoxyphenoxy)acetate against Mycobacterium tuberculosis (Yar et al., 2006).
Safety and Hazards
The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, and the signal word “Warning” is used to indicate its potential hazards . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
methyl 2-(5-formyl-2-methoxyphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c1-14-9-4-3-8(6-12)5-10(9)16-7-11(13)15-2/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBMXEPXCERMLOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)OCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(5-formyl-2-methoxyphenoxy)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-Bicyclo[2.1.1]hexanyl)ethanamine;hydrochloride](/img/structure/B2849578.png)
![3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]-1lambda-thietane-1,1-dione](/img/structure/B2849584.png)


![2-[3-(2,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2849588.png)

![N-(1-benzylpiperidin-4-yl)-3-(4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B2849590.png)
![Benzo[d]thiazol-2-yl(4-(2-(4-(thiophen-2-yl)thiazol-2-yl)ethyl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2849591.png)

![tert-Butyl [1-(pyridin-3-ylmethyl)piperidin-4-yl]methylcarbamate](/img/structure/B2849593.png)
![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2849595.png)

![Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate hemioxalate](/img/no-structure.png)